molecular formula C6H9F2N B13060248 1-(Difluoromethyl)-3-azabicyclo[3.1.0]hexane

1-(Difluoromethyl)-3-azabicyclo[3.1.0]hexane

Cat. No.: B13060248
M. Wt: 133.14 g/mol
InChI Key: NRTAXGWWRFXJOB-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-3-azabicyclo[310]hexane is a bicyclic compound characterized by its unique structure, which includes a difluoromethyl group and an azabicyclohexane skeleton

Preparation Methods

The synthesis of 1-(Difluoromethyl)-3-azabicyclo[3.1.0]hexane typically involves the cyclization of 2-(bromomethyl)pyrrolidine hydrobromide with n-butyllithium (n-BuLi). This reaction proceeds via an open chain transition state facilitated by intermolecular bromine-lithium coordination, resulting in the formation of the desired bicyclic structure . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(Difluoromethyl)-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as sodium azide (NaN3). The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism by which 1-(Difluoromethyl)-3-azabicyclo[3.1.0]hexane exerts its effects involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into binding sites of enzymes or receptors, modulating their activity. The difluoromethyl group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

1-(Difluoromethyl)-3-azabicyclo[3.1.0]hexane can be compared with other similar compounds, such as:

The presence of the difluoromethyl group in this compound imparts unique properties, making it distinct from these similar compounds.

Properties

Molecular Formula

C6H9F2N

Molecular Weight

133.14 g/mol

IUPAC Name

1-(difluoromethyl)-3-azabicyclo[3.1.0]hexane

InChI

InChI=1S/C6H9F2N/c7-5(8)6-1-4(6)2-9-3-6/h4-5,9H,1-3H2

InChI Key

NRTAXGWWRFXJOB-UHFFFAOYSA-N

Canonical SMILES

C1C2C1(CNC2)C(F)F

Origin of Product

United States

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